molecular formula C10H11FO2 B1398802 3-Fluoro-4-propoxybenzaldehyde CAS No. 19415-48-6

3-Fluoro-4-propoxybenzaldehyde

Cat. No.: B1398802
CAS No.: 19415-48-6
M. Wt: 182.19 g/mol
InChI Key: JUJONVSVSLGOEE-UHFFFAOYSA-N
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Description

3-Fluoro-4-propoxybenzaldehyde is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol. It is characterized by the presence of a fluorine atom at the third position and a propoxy group at the fourth position on the benzaldehyde ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-propoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with propyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature and pressure to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it into the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: 3-Fluoro-4-propoxybenzoic acid.

    Reduction: 3-Fluoro-4-propoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-propoxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-fluoro-4-propoxybenzaldehyde exerts its effects involves interactions with various molecular targets. The fluorine atom’s electron-withdrawing properties influence the reactivity of the benzaldehyde group, making it a versatile intermediate in organic synthesis. The propoxy group enhances solubility and modifies the compound’s overall reactivity.

Comparison with Similar Compounds

    3-Fluorobenzaldehyde: Lacks the propoxy group, making it less soluble and slightly less reactive.

    4-Propoxybenzaldehyde: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    3-Chloro-4-propoxybenzaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity patterns.

Uniqueness: 3-Fluoro-4-propoxybenzaldehyde’s combination of a fluorine atom and a propoxy group provides a unique balance of electronic and solubility properties, making it particularly useful in various synthetic applications.

Properties

IUPAC Name

3-fluoro-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJONVSVSLGOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Fluoro-4-propoxybenzaldehyde was synthesized starting from 3-fluoro-4-hydroxybenzaldehyde (0.83 g, 5.95 mmol) and 1-iodopropane (1.16 ml, 11.9 mmol) according to reaction conditions described by Liou et al., J. Med. Chem. 2004, 47 (11), 2903.
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Fluoro-4-propoxybenzaldehyde was synthesized starting from 3-fluoro-4-hydroxybenzaldehyde (0.83 g, 5.95 mmol) and 1-iodopropane (1.16 ml, 11.9 mmol) according to reaction conditions described by Liou et al., J. Med. Chem. 2004, 47(11), 2903.
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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